![molecular formula C16H14BrN3O3 B3863542 N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863542.png)
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
Overview
Description
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to have biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are essential enzymes in the apoptotic pathway. It also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential use as a ligand for the synthesis of metal complexes. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
One of the limitations of using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its cytotoxic effects on normal cells. Therefore, it is essential to conduct further studies to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions related to N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide. One of the areas of research is the development of metal complexes using this compound as a ligand. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
Another area of research is the development of anticancer drugs using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide as a lead compound. Further studies are needed to determine the safe dosage and potential side effects of this compound on normal cells.
In conclusion, N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has potential use in various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of this compound in various scientific fields.
Scientific Research Applications
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential use in various scientific applications. One of the areas of research is its use as a ligand for the synthesis of metal complexes. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
Another area of research is its potential use as an anticancer agent. Studies have shown that N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-14-8-2-11(3-9-14)10-18-20-16(22)15(21)19-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTFSLNVOSFSKF-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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